(R)-2-Phenylacetylamino-hexanedioic acid
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Overview
Description
®-2-Phenylacetylamino-hexanedioic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a phenylacetyl group attached to an amino-hexanedioic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenylacetylamino-hexanedioic acid typically involves the reaction of phenylacetic acid with hexanedioic acid derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Phenylacetylamino-hexanedioic acid may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, biocatalytic methods using enzymes have been explored to produce this compound in a more environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenylacetylamino-hexanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
®-2-Phenylacetylamino-hexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: It is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Phenylacetylamino-hexanedioic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes and metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
®-2-Phenylacetylamino-hexanedioic acid can be compared with other similar compounds, such as:
Phenylacetic acid derivatives: These compounds share the phenylacetyl group but differ in their backbone structure.
Hexanedioic acid derivatives: These compounds share the hexanedioic acid backbone but differ in their substituents.
The uniqueness of ®-2-Phenylacetylamino-hexanedioic acid lies in its specific combination of functional groups and chiral nature, which allows it to participate in a wide range of chemical reactions and biological processes.
Properties
IUPAC Name |
(2R)-2-[(2-phenylacetyl)amino]hexanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12(9-10-5-2-1-3-6-10)15-11(14(19)20)7-4-8-13(17)18/h1-3,5-6,11H,4,7-9H2,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGWOCPEVIBLNU-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@H](CCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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